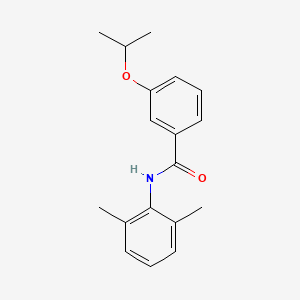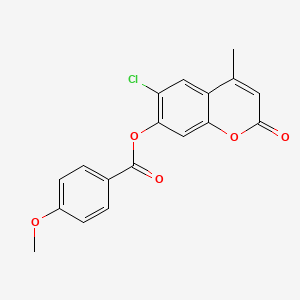
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, also known as CMOB, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. This inhibition leads to the suppression of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are molecules that play a key role in the inflammatory response. This inhibition leads to the suppression of inflammation and the relief of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to exhibit anti-tumor activity and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. One direction is the further investigation of its anti-tumor activity and potential as a cancer therapy. Another direction is the exploration of its anti-inflammatory and anti-microbial properties. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water could lead to the development of more effective therapeutic agents based on 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate.
Méthodes De Synthèse
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves the reaction of 6-chloro-4-methylcoumarin and 4-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain pure 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate.
Applications De Recherche Scientifique
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-7-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPNURHZZGKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

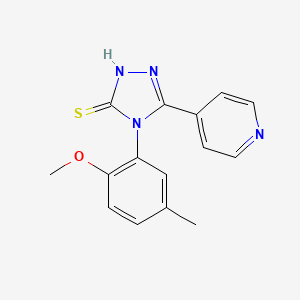
![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)
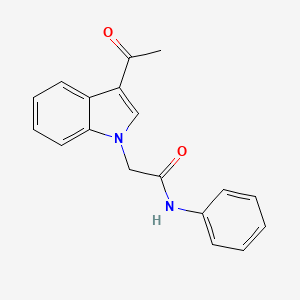
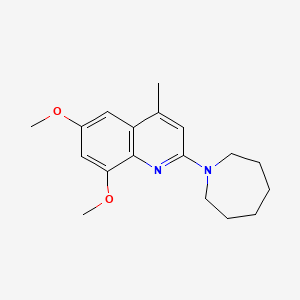
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)

![5-[(5-ethyl-2-thienyl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5750234.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5750238.png)
![ethyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5750246.png)
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)


